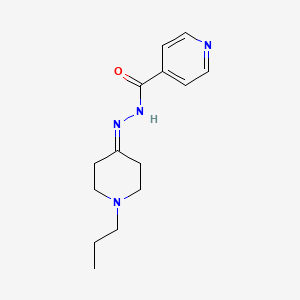![molecular formula C16H9BrN2O B10871578 2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B10871578.png)
2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a brominated naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-5-bromopyridin-3-ol with an appropriate aldehyde, followed by cyclization and further functionalization steps. For instance, the intermediate can be cyclized using trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The final product is often purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives have shown promise as anticancer agents.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism by which 2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting cellular processes in cancer cells. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-Bromo-1-naphthyl)[1,3]oxazolo[4,5-b]pyridine is unique due to the presence of the brominated naphthyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxazolo[4,5-b]pyridine derivatives and may contribute to its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C16H9BrN2O |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
2-(5-bromonaphthalen-1-yl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C16H9BrN2O/c17-13-7-2-4-10-11(13)5-1-6-12(10)16-19-15-14(20-16)8-3-9-18-15/h1-9H |
InChI Key |
JIHWLIQPSMLBLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate](/img/structure/B10871497.png)

![7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871500.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one](/img/structure/B10871508.png)
![4-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10871517.png)
![2-[(Tert-butylamino)carbonyl]thiophene-3-carboxylic acid](/img/structure/B10871530.png)
![(1Z)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10871534.png)
![9b-(4-methoxyphenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B10871535.png)
![N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B10871544.png)
![Methyl [2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10871547.png)
![4-[({2-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]butanoic acid](/img/structure/B10871548.png)
![4-[(3-Bromobenzyl)sulfanyl]-2-methylquinazoline](/img/structure/B10871553.png)
![6,7,8,9-Tetrachloro-12-[(phenylcarbonyl)amino]-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide](/img/structure/B10871554.png)
